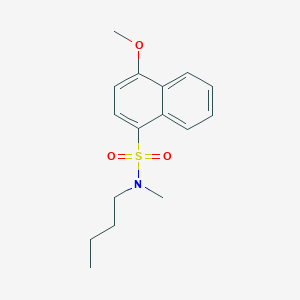
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, commonly known as DMDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery due to their ability to inhibit enzymes and bind to receptors.
Mecanismo De Acción
DMDBS exerts its biological effects through the inhibition of enzymes and binding to receptors. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMDBS also binds to the active site of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Additionally, DMDBS has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
DMDBS has been shown to exhibit various biochemical and physiological effects in different studies. For example, it has been shown to exhibit anti-inflammatory, anticonvulsant, and analgesic effects in animal models. Additionally, DMDBS has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDBS has several advantages as a lead compound for drug discovery, including its versatile activity against various targets, its ease of synthesis, and its low toxicity. However, there are also some limitations associated with its use in lab experiments, such as its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on DMDBS, including:
1. Further optimization of its structure to improve its potency and selectivity against different targets.
2. Investigation of its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion in the body.
3. Evaluation of its efficacy in animal models of different diseases, such as cancer, inflammation, and epilepsy.
4. Development of new derivatives of DMDBS that exhibit improved solubility and bioavailability.
5. Investigation of its potential for the treatment of viral infections, such as HIV-1 and hepatitis C.
In conclusion, DMDBS is a promising lead compound for drug discovery due to its unique properties and potential applications. Further research is needed to fully understand its biological effects and potential as a therapeutic agent.
Métodos De Síntesis
DMDBS can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 4-methyl-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
DMDBS has been extensively studied in the field of medicinal chemistry and drug discovery due to its potential as a lead compound for the development of new drugs. It has been shown to exhibit promising activity against various targets such as carbonic anhydrase, 5-lipoxygenase, and HIV-1 integrase, making it a versatile molecule for the treatment of different diseases.
Propiedades
Fórmula molecular |
C17H21NO4S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-11-7-6-8-14(13(11)3)18-23(19,20)17-10-15(21-4)12(2)9-16(17)22-5/h6-10,18H,1-5H3 |
Clave InChI |
LZEMCOXCMVRQPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)





![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)


